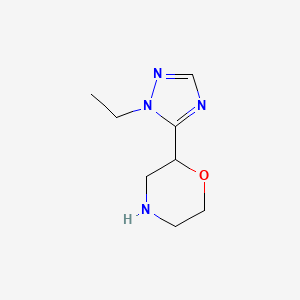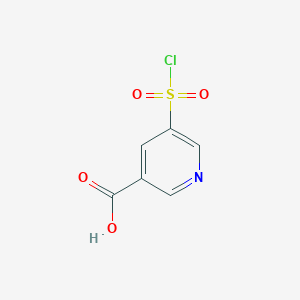
5-(Chlorosulfonyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(chlorosulfonyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chlorosulfonyl group and a carboxylic acid group attached to a pyridine ring. This compound is known for its high reactivity due to the presence of the chlorosulfonyl group, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chlorosulfonyl)pyridine-3-carboxylic acid can be achieved through several methods. One common method involves the reaction of 3-chloropyridine-5-carboxylic acid with chlorosulfonic acid. This reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-(chlorosulfonyl)pyridine-3-carboxylic acid often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(chlorosulfonyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 5-(sulfanyl)pyridine-3-carboxylic acid.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Reduction Reactions: 5-(sulfanyl)pyridine-3-carboxylic acid.
Oxidation Reactions: Sulfonic acid derivatives.
Applications De Recherche Scientifique
5-(chlorosulfonyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of novel organic compounds with potential biological and pharmacological properties.
Biology: The compound is used in the development of biochemical assays and as a reagent in the modification of biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of agrochemicals and materials science applications.
Mécanisme D'action
The mechanism of action of 5-(chlorosulfonyl)pyridine-3-carboxylic acid involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also act as a proton donor or acceptor, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(chlorosulfonyl)pyridine-2-carboxylic acid: Similar in structure but with the carboxylic acid group at the 2-position.
5-(sulfanyl)pyridine-3-carboxylic acid: A reduced form of 5-(chlorosulfonyl)pyridine-3-carboxylic acid.
5-(chlorosulfonyl)pyridine-4-carboxylic acid: Similar in structure but with the carboxylic acid group at the 4-position.
Uniqueness
5-(chlorosulfonyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The presence of both the chlorosulfonyl and carboxylic acid groups makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H4ClNO4S |
|---|---|
Poids moléculaire |
221.62 g/mol |
Nom IUPAC |
5-chlorosulfonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) |
Clé InChI |
KPDJBVQZFRXHHS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1S(=O)(=O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)

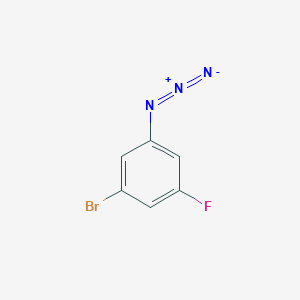


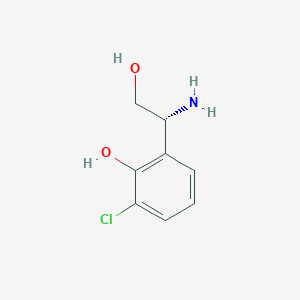
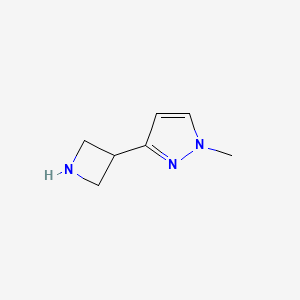
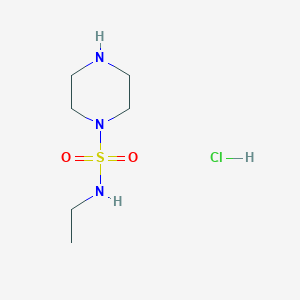
![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)


